molecular formula C8H5FO2 B1316522 5-fluorobenzofuran-3(2H)-one CAS No. 60770-49-2

5-fluorobenzofuran-3(2H)-one

Cat. No. B1316522
CAS RN: 60770-49-2
M. Wt: 152.12 g/mol
InChI Key: AOFLDWWKVCKMDV-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H5FO2 . It has a molecular weight of 152.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-fluorobenzofuran-3(2H)-one is 1S/C8H5FO2/c9-5-1-2-8-6 (3-5)7 (10)4-11-8/h1-4,10H . The key for this compound is AVEDWWOETFRMOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluorobenzofuran-3(2H)-one is a solid at room temperature . It has a molecular weight of 152.12 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

5-fluorobenzofuran-3(2H)-one serves as a key intermediate in the synthesis of various therapeutic agents. Its fluorinated benzofuran moiety is a structural component found in several bioactive molecules, which are explored for their potential use in treating diseases such as cancer, neurological disorders, and cardiovascular conditions .

Materials Science: Organic Electronic Materials

In materials science, this compound is investigated for its electronic properties, which could be beneficial in the development of organic electronic materials. The benzofuran core can contribute to the thermal stability and charge transport capabilities of organic semiconductors .

Environmental Science: Environmental Pollutant Degradation

Research in environmental science has explored the use of 5-fluorobenzofuran-3(2H)-one derivatives as catalysts or reactants in the degradation of environmental pollutants. Its reactivity towards various organic compounds makes it a candidate for facilitating breakdown processes .

Analytical Chemistry: Chromatographic Analysis

This compound can be used as a standard or reference in chromatographic analysis to determine the presence of similar organic compounds in mixtures. Its distinct chemical structure allows for clear identification and quantification in complex samples .

Pharmacology: Drug Discovery and Development

In pharmacology, 5-fluorobenzofuran-3(2H)-one is utilized in drug discovery programs as a scaffold for the development of new drugs. Its unique structure can interact with a wide range of biological targets, which is crucial for the design of novel pharmacophores .

Biochemistry: Enzyme Inhibition Studies

The compound’s role in biochemistry includes enzyme inhibition studies where it is used to investigate the inhibition mechanisms of certain enzymes. This is particularly important in understanding disease pathways and developing enzyme-targeted therapies .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .

Future Directions

Benzofuran compounds, including 5-fluorobenzofuran-3(2H)-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

5-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFLDWWKVCKMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515171
Record name 5-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluorobenzofuran-3(2H)-one

CAS RN

60770-49-2
Record name 5-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using a small molecule like 5-fluorobenzofuran-3(2H)-one as a fluorescent probe scaffold compared to larger molecules?

A1: The paper highlights that traditional fluorescent probes often rely on large, complex molecules. Using a smaller scaffold like 5-fluorobenzofuran-3(2H)-one offers several advantages:

  • Synthetic Accessibility: Smaller molecules are generally easier and less expensive to synthesize and modify. []
  • Tunability: The modular synthesis of the aurone-based probe allows for easy modification to adjust solubility, excitation/emission wavelengths, and reaction rates. []

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